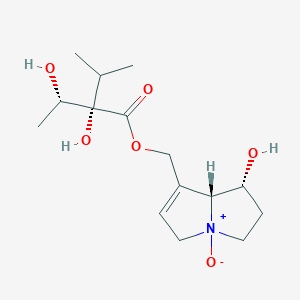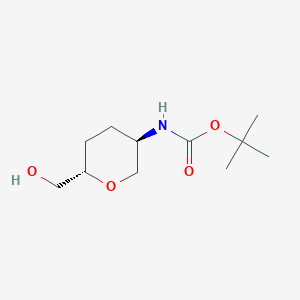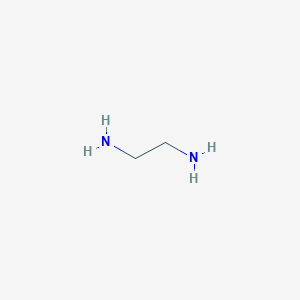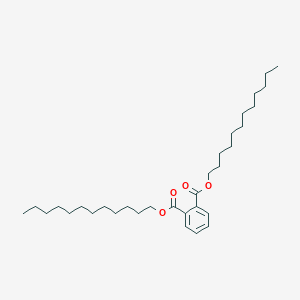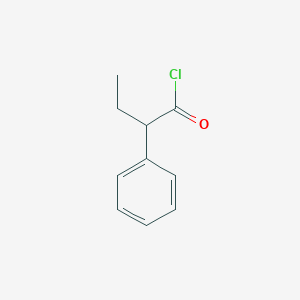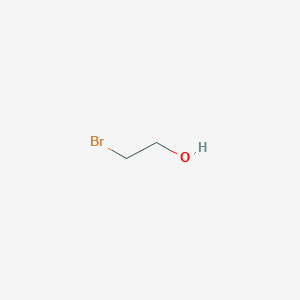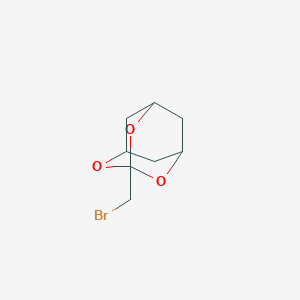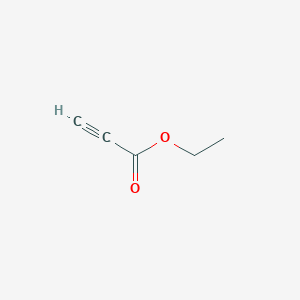![molecular formula C15H16O2 B043005 Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- CAS No. 837-08-1](/img/structure/B43005.png)
Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-
描述
Synthesis Analysis
The synthesis of Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-, involves complex chemical processes aimed at achieving the desired structural configuration and purity. Recent reviews and studies on similar phenolic compounds, like the synthesis of 4-Hydroxycoumarin, involve methods using phenol and 1-(2-hydroxyphenyl)ethanone as starting compounds, suggesting a potential pathway for synthesizing related phenolic structures through modification of starting materials or reaction conditions (Yoda et al., 2019).
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the reactivity and interactions of Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- with other molecules. The compound's structure, characterized by a hydroxyl group attached to an aromatic ring, plays a significant role in its chemical behavior and properties. Studies on phenolic compounds highlight their complex structure and the implications for their antioxidant properties and reactivity (Haminiuk et al., 2012).
Chemical Reactions and Properties
Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-, participates in a variety of chemical reactions, influenced by its phenolic structure. Reactions include oxidation, reduction, and potential polymerization processes, contributing to the versatility of its applications. The compound's reactivity towards different chemical agents and conditions can significantly alter its properties and applications (Gomaa & Ali, 2020).
Physical Properties Analysis
The physical properties of Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-, such as melting point, boiling point, solubility, and density, are essential for its handling and application in various domains. These properties are determined by its molecular structure and influence its stability, storage, and application conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards acids and bases, and photochemical behavior, are critical for understanding the applications and safety measures required when handling Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-. The presence of the hydroxyl group contributes to its potential as an antioxidant and its reactivity towards various chemical transformations (Shahidi & Ambigaipalan, 2015).
科学研究应用
Structural and Chemical Properties : Schiff-base complexes of phenolic compounds, like 2-α-(2-hydroxyphenyl)imino]methylphenol, are used in chemical research due to their unique structural and chemical properties (Tunç, Sarı, Sadıkoğlu, & Büyükgüngör, 2009).
Biological Applications : Phenolic compounds with unsaturated lateral chains are known to increase virulence induction and gene transfer in Agrobacterium, highlighting their significance in biological research (Joubert et al., 2002). Furthermore, certain synthesized phenolic compounds have been shown to be highly effective in protecting DNA against hydroxyl free radicals (Shabbir et al., 2016).
Industrial and Medical Applications : Phenols and related compounds are extensively used in the plastic industry, food packaging, and medical devices, where they impart softness and flexibility (Krüger, Long, & Bonefeld‐Jørgensen, 2008).
Antimicrobial Activity : For over a century, non-halogenated phenolic compounds have been used as antiseptics to control the growth of microorganisms, including applications in food preservation (Davidson & Brandén, 1981).
Cardiovascular Health Research : Novel calcium antagonists derived from phenolic compounds have been studied for their potential in cardiovascular health due to their calcium overload inhibition and antioxidant activity (Kato et al., 1999).
Enzymatic and Chemical Reactions : Phenolic compounds are involved in various enzymatic and chemical reactions, such as the enzymic hydroxylation of 4-ethylphenol producing optically active 1-(4'-hydroxyphenyl)-ethanol (McIntire et al., 1984).
Polymer Research : Phenol derivatives with a methacryloyl group have potential applications in the synthesis of highly reactive polymers (Uyama et al., 1998).
Environmental Applications : Phenolic compounds are also relevant in environmental studies, such as in the bioremediation of endocrine-disrupting chemicals like Bisphenol A (Chhaya & Gupte, 2013).
安全和危害
未来方向
Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- represents a valuable candidate for the replacement of bisphenol A, which is strongly questioned for its toxicological issues5. The future potential of adopting alkyl levulinates, instead of levulinic acid, as starting materials for the synthesis of new classes of biopolymers, such as new epoxy and phenolic resins and polycarbonates, is also briefly considered5.
属性
IUPAC Name |
2-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,11-7-9-12(16)10-8-11)13-5-3-4-6-14(13)17/h3-10,16-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCQXUZZAXKTSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042275 | |
| Record name | Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- | |
CAS RN |
837-08-1 | |
| Record name | 2,4′-Bisphenol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=837-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Hydroxyphenyl)-2-(4-hydroxyphenyl)propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-[1-(4-hydroxyphenyl)-1-methylethyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-HYDROXYPHENYL)-2-(4-HYDROXYPHENYL)PROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43OH5D3Y72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





